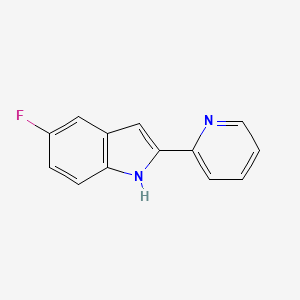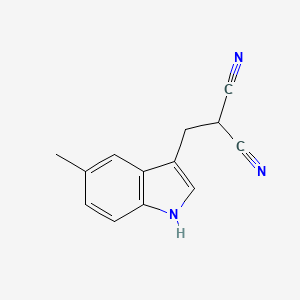
2-Methyl-1-(pyridin-2-yl)indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(pyridin-2-yl)indolizine is a nitrogen-containing heterocyclic compound. Indolizines, including this compound, are known for their unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyridin-2-yl)indolizine can be achieved through various methods. One common approach involves the cyclization of 2-(pyridin-2-yl)acetonitrile with selenium dioxide . Another method includes the use of radical cyclization and cross-coupling reactions involving 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides . These reactions typically require specific catalysts and conditions to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of indolizines often involves transition metal-catalyzed reactions and oxidative coupling strategies. These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1-(pyridin-2-yl)indolizine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as selenium dioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and alkylation reactions are typical, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in ethanol.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indolizine ring .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(pyridin-2-yl)indolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Indolizine derivatives have shown potential as fluorescent probes for biological imaging.
Industry: The compound is used in the development of organic fluorescent molecules for material applications.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(pyridin-2-yl)indolizine involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to participate in various biochemical interactions, potentially affecting enzyme activity and cellular signaling pathways . Detailed studies on its exact mechanism are ongoing, but its structural features suggest it could modulate biological processes through binding to specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Indole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Pyridine: A simpler nitrogen-containing ring that serves as a building block for more complex heterocycles.
Indolizidine Alkaloids: A broader class of compounds that includes various biologically active molecules.
Uniqueness: 2-Methyl-1-(pyridin-2-yl)indolizine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H12N2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
2-methyl-1-pyridin-2-ylindolizine |
InChI |
InChI=1S/C14H12N2/c1-11-10-16-9-5-3-7-13(16)14(11)12-6-2-4-8-15-12/h2-10H,1H3 |
InChI-Schlüssel |
RWLDPUYWPSJYRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C=CC=CC2=C1C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1-carboxylic acid](/img/structure/B11892763.png)

![2-Methyl-5H-chromeno[2,3-B]pyridin-5-one](/img/structure/B11892769.png)



![1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol](/img/structure/B11892821.png)



![8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11892848.png)
![6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11892852.png)

